Doxanthrine -

Doxanthrine

Catalog Number: EVT-1588431
CAS Number:
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Doxanthrine is a synthetic compound classified as a dopamine D1 receptor agonist. It is recognized for its high efficacy in activating the dopamine D1 receptor, which plays a crucial role in various neurological processes, including mood regulation and motor control. The compound is particularly significant in pharmacological research related to psychiatric disorders and neurodegenerative diseases.

Source

Doxanthrine was first synthesized through a series of chemical reactions aimed at creating derivatives of chromanoisoquinoline. The initial studies focused on developing analogs that could selectively target dopamine receptors, leading to the identification of doxanthrine as a potent agonist.

Classification

Doxanthrine belongs to the class of compounds known as chromanoisoquinolines, which are characterized by their complex molecular structures and biological activity. It is specifically categorized as a full agonist for the dopamine D1 receptor, indicating its ability to fully activate this receptor subtype.

Synthesis Analysis

Methods

The synthesis of doxanthrine has been explored through various methodologies, with notable approaches including:

  • Asymmetric Synthesis: The synthesis often begins with β-aryloxy amino acids derived from D-serine, utilizing methods such as Friedel-Crafts cyclization and metaloarene addition to construct the core structure.
  • Michael Addition: A key step involves the Michael-type addition of aryl metal reagents to nitrochromene intermediates, which facilitates the formation of the chromanoisoquinoline framework.

Technical Details

  1. Starting Materials: Commonly used starting materials include commercially available sesamol and various aryl metal reagents.
  2. Reaction Conditions: Typical conditions include refluxing in dioxane at elevated temperatures, often employing bases like potassium carbonate to promote reactions.
  3. Yield and Purity: The synthesis yields have varied, with some protocols achieving over 50% yield while maintaining high diastereo- and enantioselectivity.
Molecular Structure Analysis

Structure

Doxanthrine features a complex molecular structure characterized by its chromanoisoquinoline backbone. The stereochemistry plays a critical role in its biological activity, with specific configurations enhancing receptor binding affinity.

Data

  • Molecular Formula: C17H19N1O3
  • Molecular Weight: Approximately 285.34 g/mol
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are essential for its interaction with dopamine receptors.
Chemical Reactions Analysis

Reactions

Doxanthrine undergoes several chemical transformations during its synthesis and can participate in various reactions:

  • Demethylation Reactions: For instance, O-methyl doxanthrine can be converted back to doxanthrine through demethylation using reagents like boron tribromide under controlled conditions.
  • Formation of Derivatives: The compound can also be modified to create analogs with altered pharmacological properties.

Technical Details

The reaction pathways often require careful control of conditions to avoid side reactions and ensure the formation of desired products. Techniques such as chromatography are employed for purification.

Mechanism of Action

Process

Doxanthrine acts primarily as a full agonist at the dopamine D1 receptor, leading to increased intracellular cyclic adenosine monophosphate levels. This activation results in various downstream effects on neuronal signaling pathways.

Data

Pharmacological studies have demonstrated that doxanthrine significantly enhances cyclic adenosine monophosphate accumulation in neuronal cells, indicating robust activation of D1 receptors compared to other agonists.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an off-white solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol.

Chemical Properties

  • Stability: Doxanthrine shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound can participate in nucleophilic substitution reactions due to its functional groups.
Applications

Doxanthrine has several scientific applications, particularly in pharmacology and neuroscience:

  • Research on Dopamine Receptors: It serves as a valuable tool for studying the function of dopamine D1 receptors and their role in neurological disorders.
  • Potential Therapeutic Uses: Given its efficacy as a full agonist, doxanthrine may have potential applications in treating conditions such as Parkinson's disease and schizophrenia by modulating dopaminergic activity.
Bioisosteric Design Principles in Dopamine Agonist Development

The development of doxanthrine exemplifies the strategic application of bioisosteric replacement to overcome pharmacological limitations of earlier dopamine agonists. Doxanthrine emerged from systematic efforts to optimize the tetracyclic scaffold of dihydrexidine (DHX), a high-efficacy D1 full agonist limited by its moderate D1/D2 selectivity (~10:1) and susceptibility to catechol-mediated metabolic degradation [3] [7]. Researchers exploited oxygen-for-methylene bioisosteric substitution, replacing DHX's 7,8-ethano bridge with a chroman ring system containing an ether linkage (Figure 1). This modification yielded the chromanoisoquinoline core characteristic of doxanthrine [4] [6].

The bioisosteric transition achieved three critical objectives:

  • Enhanced D1 Selectivity: The chroman system's conformational restraint and electronic properties increased D1 receptor affinity (Ki ≈ 1.7 nM) while reducing D2 affinity, achieving ~100-fold D1/D2 selectivity in racemic doxanthrine—a 10-fold improvement over DHX [3] [7].
  • Metabolic Stabilization: Replacement of the metabolically labile catechol with a fused chroman ring system improved metabolic stability compared to DHX, though the catechol moiety remained vulnerable [4].
  • Stereochemical Leverage: The chiral center introduced by the chroman ring enabled exploitation of stereoselective receptor interactions. The (+)-enantiomer exhibited 200-fold D1/D2 selectivity versus only 20-fold for the (-)-enantiomer, demonstrating dramatically different pharmacological profiles [7].

Table 1: Key Pharmacological Properties of Doxanthrine Enantiomers

Parameter(+)-Doxanthrine(−)-DoxanthrineRacemic Doxanthrine
D1 Affinity (Ki, nM)1.7 ± 0.315.2 ± 2.18.5 ± 1.2
D1 Efficacy (Emax % DA)98 ± 432 ± 692 ± 3
D1/D2 Selectivity~200:1~20:1~100:1
α2C Adrenoceptor EC50 (nM)42 ± 84 ± 0.718 ± 3

Comparative Synthetic Routes for Chromanoisoquinoline Derivatives

The synthesis of doxanthrine and its analogues employs convergent strategies focused on constructing the tetracyclic chromanoisoquinoline system. Two principal routes dominate:

Route A: Suzuki Cross-Coupling/Cyclization SequenceThis method begins with ortho-bromination of commercially available vanillin, followed by Arbusov reaction to yield a phosphonate ester. A Horner-Wadsworth-Emmons condensation with piperonal generates the trans-stilbene intermediate. Subsequent bromination and demethylation yield a catechol, which undergoes Pictet-Spengler cyclization with dopamine HCl under acidic conditions to furnish the chromanoisoquinoline core. Final N-alkylation (typically with di-n-propylamine) completes the synthesis [4] [6]. While robust (overall yield ~12%), this route suffers from moderate stereoselectivity and requires chromatographic separation of enantiomers.

Route B: Directed Lithiation/FunctionalizationAn alternative leverages directed ortho-lithiation (DoM) chemistry. Starting from a protected 3-methoxyphenethylamine derivative, treatment with tert-butyllithium generates a benzylic anion that undergoes nucleophilic addition to chroman-4-one electrophiles. Acid-catalyzed ring closure then constructs the isoquinoline moiety. Key advantages include better control over stereochemistry at the chroman-benzylic junction and higher functional group tolerance for introducing diverse substituents (e.g., 8-methoxy or 9-hydroxy groups) [4] [9]. However, this method faces challenges with competing Smiles rearrangement during ring closure, necessitating precise reaction control.

Yield and Selectivity Comparison:

  • Route A provides higher throughput for racemic doxanthrine (18-22% over 6 steps).
  • Route B enables more efficient access to C8/C9-substituted analogues critical for SAR studies (yields 10-15% over 7 steps but with greater scaffold diversity) [4].

Stereoselective Synthesis of (+)- and (−)-Doxanthrine Enantiomers

The chromanoisoquinoline scaffold of doxanthrine contains a single chiral center at the ring fusion position (C6a), making enantiomeric resolution critical due to the dramatically divergent pharmacology of the (+)- and (−)-forms. Three resolution strategies have been developed:

  • Chiral Stationary Phase (CSP) Chromatography: Racemic doxanthrine can be resolved using preparative HPLC with polysaccharide-based CSPs (e.g., Chiralpak® AD-H). While effective for small-scale isolation (>99% ee), this method is costly for gram-scale synthesis [7].
  • Diastereomeric Salt Formation: Reacting racemic doxanthrine with (-)-di-p-toluoyl-D-tartaric acid (DPTTA) in methanol yields crystalline salts where the (+)-enantiomer precipitates preferentially. Recrystallization achieves >95% ee for (+)-doxanthrine, while the mother liquor enriches the (−)-enantiomer [7].
  • Asymmetric Synthesis: A chiral auxiliary approach uses (R)- or (S)-2-phenylglycinol to generate enantiopure tetrahydroisoquinoline intermediates. After constructing the chroman ring, reductive removal of the auxiliary yields enantiomerically pure (+)- or (-)-doxanthrine (85-90% ee) [4].

Pharmacological Divergence: The reversed stereoselectivity at D1 versus α2C receptors is striking:

  • (+)-Doxanthrine: Acts as a high-efficacy D1 full agonist (EC₅₀ = 7.2 nM at porcine striatal D1 receptors; Emax ≈ 98% of dopamine) with minimal α2C activity (EC₅₀ > 1 μM) [3] [7].
  • (−)-Doxanthrine: Functions as a weak D1 partial agonist (EC₅₀ = 210 nM; Emax ≈ 32% of dopamine) but a potent α2C agonist (EC₅₀ = 4 nM). In MCF7 cells expressing endogenous D1 receptors, (−)-doxanthrine antagonizes dopamine-induced cAMP accumulation [3] [7].

This enantiomeric "switch" in receptor preference is rare among G protein-coupled receptor (GPCR) ligands and highlights how minor stereochemical differences can radically alter functional outcomes.

Modifications of the Chromanoisoquinoline Scaffold for Enhanced Selectivity

Structural modifications of the doxanthrine scaffold have targeted three regions to optimize D1 selectivity, metabolic stability, and blood-brain barrier penetration:

Pendant Ring Substitutions

:

  • 8-Methoxy substitution: Increases D1 binding affinity (Ki = 0.8 nM) and D1/D2 selectivity (>500:1) by enhancing hydrophobic interactions within transmembrane domain 5 (TMD5) of the D1 receptor [4].
  • 9-Hydroxy substitution: Improves aqueous solubility but reduces D1 efficacy (Emax ≈ 75% of dopamine), likely due to altered hydrogen bonding with Ser198 in TMD5 [4] [9].

2. N-Alkyl Modifications:Replacing the di-n-propylamine group with smaller (methyl) or bulkier (allyl) substituents drastically reduces D1 affinity:

  • N-Methyl analogue: D1 Ki > 1,000 nM
  • N-Allyl analogue: D1 Ki = 420 nMThis confirms the necessity of the dipropylamino group for optimal D1 receptor engagement, likely filling a hydrophobic pocket near Asp103 in TMD3 [6] [4].

Properties

Product Name

Doxanthrine

IUPAC Name

(6aS,12bR)-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

InChI

InChI=1S/C16H15NO3/c18-13-5-11-15(6-14(13)19)20-8-12-16(11)10-4-2-1-3-9(10)7-17-12/h1-6,12,16-19H,7-8H2/t12-,16-/m1/s1

InChI Key

QDUNOUQOKOYLCH-MLGOLLRUSA-N

Synonyms

2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno(3,4-c)isoquinoline
doxanthrine
trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno(3,4-c)isoquinoline

Canonical SMILES

C1C2C(C3=CC=CC=C3CN2)C4=CC(=C(C=C4O1)O)O

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C3CN2)C4=CC(=C(C=C4O1)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.